molecular formula C11H11ClN2O3 B4296903 6-(2-chlorophenyl)-5-nitropiperidin-2-one

6-(2-chlorophenyl)-5-nitropiperidin-2-one

Cat. No.: B4296903
M. Wt: 254.67 g/mol
InChI Key: TYGMJKKENBLZGE-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-5-nitropiperidin-2-one is a chemical compound that features a piperidinone ring substituted with a 2-chlorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-5-nitropiperidin-2-one typically involves the reaction of 2-chlorobenzaldehyde with piperidinone derivatives under specific conditions. One common method includes the use of cyanothioacetamide and 2-chlorobenzaldehyde in the presence of a base such as N-methylmorpholine in ethanol . The reaction proceeds at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of 6-(2-aminophenyl)-5-nitropiperidin-2-one.

    Substitution: Formation of various substituted piperidinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-chlorophenyl)-5-nitropiperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-chlorophenyl)-5-nitropiperidin-2-one is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chlorophenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

6-(2-chlorophenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-8-4-2-1-3-7(8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGMJKKENBLZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-chlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 2
6-(2-chlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 3
6-(2-chlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 4
6-(2-chlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 5
6-(2-chlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 6
6-(2-chlorophenyl)-5-nitropiperidin-2-one

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